ZLN005

Übersicht

Beschreibung

TQS-168 ist ein niedermolekularer Modulator von myeloischen Zellen, der in erster Linie zur Behandlung neurodegenerativer Erkrankungen wie Amyotropher Lateralsklerose (ALS) entwickelt wurde. Es zielt auf den transkriptionellen Coaktivator PGC-1a ab, der Gene reguliert, die an der Zellenergiegewinnung und der Mitochondrienbiogenese beteiligt sind .

Herstellungsmethoden

Die spezifischen Syntheserouten und Reaktionsbedingungen für TQS-168 wurden in der verfügbaren Literatur nicht offengelegt. Es ist bekannt, dass TQS-168 von Tranquis Therapeutics, Inc. entwickelt und getestet wurde. Die Verbindung hat exzellente pharmakokinetische Eigenschaften gezeigt und wurde in klinischen Studien gut vertragen .

Wissenschaftliche Forschungsanwendungen

TQS-168 hat ein bedeutendes Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere im Bereich der neurodegenerativen Erkrankungen. Es wurde in verschiedenen Tiermodellen, einschließlich ALS und Parkinson-Krankheit, getestet, wo es Überlebens- und funktionelle Vorteile zeigte. Die Verbindung zeigte auch überzeugende Biomarkerdaten, darunter eine erhöhte PGC-1a-Genexpression, eine Reduzierung von inflammatorischen Monozyten und Zytokinen sowie reduzierte Spiegel des Neurofilament-Licht-Proteins . Darüber hinaus hat sich gezeigt, dass TQS-168 das Überleben in mehreren Mausmodellen neurodegenerativer Erkrankungen verlängert und signifikante Auswirkungen auf Gebrechlichkeit, Muskelkraft und Körperfettverteilung bei alternden Wildtyp-Mäusen hat .

Wirkmechanismus

TQS-168 entfaltet seine Wirkung, indem es PGC-1a, einen transkriptionellen Coaktivator, der Gene reguliert, die an der Zellenergiegewinnung und der Mitochondrienbiogenese beteiligt sind, ins Visier nimmt. Wenn PGC-1a in dysfunktionalen myeloischen Zellen hochreguliert wird, normalisiert es den Zellenergiestoffwechsel und die Immunfunktion. Diese Normalisierung trägt dazu bei, den inflammatorischen Phänotyp von Immunzellen zu modulieren, was im Zusammenhang mit neurodegenerativen Erkrankungen entscheidend ist .

Wirkmechanismus

Target of Action

ZLN005 is a potent activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) . PGC-1α is a transcriptional coactivator that regulates genes involved in energy metabolism and is considered the master regulator of mitochondrial biosynthesis .

Mode of Action

This compound interacts with PGC-1α, enhancing its activity . This interaction leads to an increase in the respiratory capacity of mitochondria immediately after administration . Additionally, this compound enhances the function of TFEB , a transcriptional regulator that promotes lysosome biosynthesis and mutually enhances PGC-1α . This results in an increase in lysosome volume and acidity, enhancing cargo degradation .

Biochemical Pathways

The activation of PGC-1α by this compound leads to the enhancement of mitochondrial biosynthesis, a crucial process for energy metabolism . This is particularly important in conditions like polymicrobial sepsis, where mitochondrial dysfunction is a key part of the pathogenesis . Furthermore, the activation of TFEB promotes lysosome biosynthesis, which is crucial for the degradation of cellular waste .

Pharmacokinetics

Given its efficacy in both in vivo and in vitro studies , it can be inferred that this compound has suitable pharmacokinetic properties that allow it to reach its target sites in the body effectively.

Result of Action

This compound’s action results in several molecular and cellular effects. It improves mitochondrial homeostasis, thus maintaining mitochondrial function and energy homeostasis . In the context of sepsis, this compound supports immune defense by increasing lysosome volume and acidity, enhancing cargo degradation, and significantly reducing bacterial load . In the context of renal fibrosis, this compound alleviates the TGF-β1-induced fibrotic phenotype and lipid accumulation in renal tubular epithelial cells .

Action Environment

It’s worth noting that the effectiveness of this compound has been demonstrated in various biological environments, including in vivo models of renal fibrosis and polymicrobial sepsis .

Vorbereitungsmethoden

The specific synthetic routes and reaction conditions for TQS-168 have not been disclosed in the available literature. it is known that TQS-168 has been developed and tested by Tranquis Therapeutics, Inc. The compound has demonstrated excellent pharmacokinetic properties and was well tolerated in clinical trials .

Analyse Chemischer Reaktionen

Die detaillierten chemischen Reaktionen, die TQS-168 betreffen, sind nicht umfassend dokumentiert. Es ist bekannt, dass TQS-168 myeloide Immunzellen durch die Hochregulierung von PGC-1a moduliert. Diese Modulation beeinflusst den inflammatorischen Phänotyp von Immunzellen, insbesondere im Zusammenhang mit neurodegenerativen Erkrankungen .

Vergleich Mit ähnlichen Verbindungen

TQS-168 ist einzigartig in seiner Fähigkeit, PGC-1a zu adressieren und myeloische Immunzellen zu modulieren. Zu ähnlichen Verbindungen gehören andere niedermolekulare Modulatoren von myeloischen Zellen und transkriptionellen Coaktivatoren, die an der Zellenergiegewinnung beteiligt sind. Die spezifische Zielsetzung von PGC-1a durch TQS-168 und seine nachgewiesenen Vorteile in verschiedenen Tiermodellen neurodegenerativer Erkrankungen heben es von anderen Verbindungen ab .

Ähnliche Verbindungen:Eigenschaften

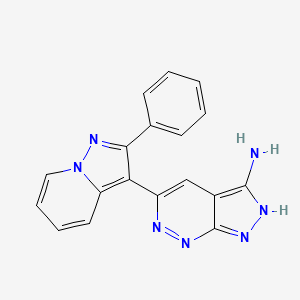

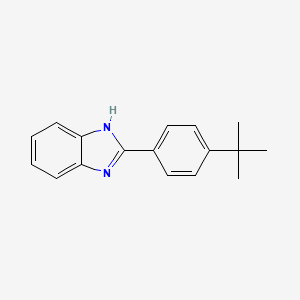

IUPAC Name |

2-(4-tert-butylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNNCQSFFKSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358473 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49671-76-3 | |

| Record name | ZLN005 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49671-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TQS-168 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ZLN005?

A1: this compound acts as a transcriptional activator of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α). []

Q2: How does this compound activate PGC-1α?

A2: While the exact mechanism remains under investigation, studies suggest that this compound may induce PGC-1α expression by activating AMP-activated protein kinase (AMPK), a known upstream regulator of PGC-1α. [, ]

Q3: What are the downstream effects of PGC-1α activation by this compound?

A3: PGC-1α activation by this compound triggers a cascade of beneficial effects, including:

- Enhanced Mitochondrial Biogenesis: this compound increases the expression of genes involved in mitochondrial biogenesis, leading to increased mitochondrial mass and improved mitochondrial function. [, , , , , , , , ]

- Increased Antioxidant Defense: this compound promotes the expression of antioxidant enzymes, such as superoxide dismutase (SOD), thereby protecting cells from oxidative stress. [, , , ]

- Improved Glucose Metabolism: this compound enhances glucose uptake and utilization in muscle cells, contributing to improved glucose tolerance and insulin sensitivity. [, , ]

- Increased Fatty Acid Oxidation: this compound promotes the breakdown and utilization of fatty acids for energy production, leading to improved lipid profiles. [, , ]

Q4: Does this compound impact other signaling pathways?

A4: Research suggests that this compound may influence other pathways, including:

- TFEB-mediated Autophagy: this compound can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, contributing to enhanced clearance of damaged mitochondria (mitophagy). [, ]

- NF-κB Signaling: this compound appears to attenuate inflammatory responses, potentially by inhibiting the nuclear factor-κB (NF-κB) pathway. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C28H32N2 and a molecular weight of 400.57 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data is not detailed in the provided research, its chemical structure suggests that techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be suitable for characterization.

Q7: Are there studies investigating the stability of this compound under various conditions?

A7: The provided research does not delve into the specific stability profile of this compound. Further investigation is needed to assess its stability under different storage conditions, pH levels, and temperatures.

Q8: Have any formulation strategies been explored to enhance this compound's solubility or bioavailability?

A8: While the research does not specify particular formulation approaches, strategies commonly employed for enhancing drug solubility and bioavailability include:

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: Research indicates that this compound is metabolized in the liver, with glucuronide and sulfate conjugation being the primary metabolic pathways. [] The parent compound and some metabolites have been detected in rat plasma and brain. []

Q10: What is the duration of action of this compound in vivo?

A10: The provided research does not explicitly state the duration of action of this compound. Further studies are necessary to determine the half-life and persistence of this compound and its active metabolites in vivo.

Q11: In which cell lines and animal models has this compound demonstrated efficacy?

A11: this compound has shown promising results in various in vitro and in vivo models, including:

- Cell Lines: ARPE-19 (retinal pigment epithelial cells), [] L6 myotubes (muscle cells), [, ] OCCM-30 (cementoblasts), [] HEI-OC1 (auditory cells) []

- Animal Models: Diabetic db/db mice, [, ] Coronary artery disease model, [] Unilateral ureteral obstruction (UUO) model (renal fibrosis), [] Bleomycin-induced pulmonary fibrosis model, [] Acute pneumonia model (Pseudomonas aeruginosa infection), [] Doxorubicin-induced cardiomyopathy model, [] Bilateral ovariectomy (OVX) rat model (osteoporosis), [] Ischemia-induced neuronal injury models [, ]

Q12: What therapeutic benefits has this compound demonstrated in these models?

A12: this compound treatment has shown a range of therapeutic effects in preclinical models:

- Improved Glucose Control and Insulin Sensitivity: In diabetic db/db mice, this compound improved glucose tolerance, pyruvate tolerance, and insulin sensitivity. [, ]

- Protection against Oxidative Damage: this compound protected retinal pigment epithelial cells from oxidative damage induced by various stressors. []

- Reduction of Renal Fibrosis: In a UUO mouse model, this compound alleviated renal fibrosis by improving mitochondrial homeostasis. []

- Attenuation of Pulmonary Fibrosis: this compound protected against bleomycin-induced pulmonary fibrosis by improving mitochondrial function in alveolar epithelial cells. []

- Reduced Inflammatory Responses: this compound attenuated TNF-α-induced inflammatory responses in cementoblasts and showed potential for improving outcomes in inflammatory bowel diseases. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.